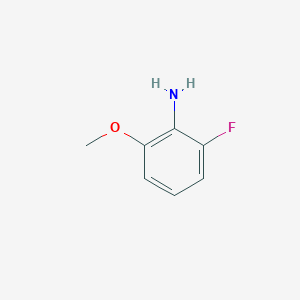

2-Fluoro-6-methoxyaniline

Descripción

Significance and Context in Contemporary Organic Chemistry

2-Fluoro-6-methoxyaniline is a substituted aniline (B41778) that has garnered attention in modern organic chemistry primarily for its utility as a versatile building block. guidechem.com Its structure, which incorporates a fluorine atom and a methoxy (B1213986) group on the aniline ring, makes it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. guidechem.com

The presence of the fluorine atom is significant, as the incorporation of fluorine into drug candidates can enhance metabolic stability and biological activity. rsc.orgrsc.org The methoxy group, an electron-donating functional group, and the amino group can be chemically modified, providing multiple reaction pathways for constructing larger, more intricate molecular architectures. guidechem.comtohoku.ac.jp Consequently, this compound serves as a key intermediate for introducing these specific functionalities into new chemical entities. guidechem.com Research is ongoing to fully explore the range of its applications and properties. guidechem.com

Historical Perspective on Substituted Aniline Research

The study of aniline and its derivatives has a rich history that is foundational to the development of the chemical industry. Aniline was first isolated in 1826 by Otto Unverdorben. wikipedia.org However, the field was revolutionized in 1856 when William Henry Perkin, a student of the renowned German chemist August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. wikipedia.orgfitnyc.eduduanemorris.com This discovery catalyzed the birth of the synthetic dye industry and spurred intense research into aniline and its derivatives. fitnyc.edutrc-leiden.nl

August Wilhelm von Hofmann's own research was pivotal; he investigated the organic bases from coal tar and established that several previously identified compounds were, in fact, aniline. wikipedia.org His work helped to systematize the study of organic amines and laid the scientific groundwork for the burgeoning aniline dye industry, which saw companies like BASF (Badische Anilin- und Soda-Fabrik) become major chemical producers. wikipedia.orgtrc-leiden.nlwikipedia.org This historical foundation of synthesizing and modifying aniline structures paved the way for the investigation of more complex substituted anilines, like this compound, for a wide array of applications beyond dyes, including the development of pharmaceuticals in the 20th and 21st centuries. wikipedia.orgcresset-group.com

Scope and Objectives of Research on this compound

Current research on this compound and related substituted anilines is multifaceted, with several key objectives. A primary goal is the development of novel and efficient synthetic methodologies. rsc.orgtohoku.ac.jp This includes creating domino reactions and utilizing transition-metal catalysis to functionalize the aniline ring in selective ways that are otherwise challenging to achieve. rsc.orgtohoku.ac.jp

A significant area of investigation is its use in medicinal chemistry. Anilines are common in drug compounds but can sometimes lead to metabolic instability or toxicity. cresset-group.comacs.org Researchers are exploring the use of structurally related, saturated ring systems as "bioisosteres" to replace the aniline motif, aiming to mitigate these undesirable properties while retaining or improving pharmacological activity. acs.orgnih.gov Furthermore, this compound is used as a starting material to synthesize new compounds that are then screened for potential biological activities, including antimicrobial and antitumor properties. guidechem.com The overarching aim is to leverage its unique chemical structure to create new materials and drug candidates with improved properties. tohoku.ac.jp

Compound Data

Below are tables detailing key properties of this compound.

Identifier and Formula Information

| Identifier | Value |

|---|---|

| CAS Number | 446-61-7 guidechem.com |

| Molecular Formula | C7H8FNO guidechem.com |

| IUPAC Name | 2-fluoro-6-methoxyphenylamine sigmaaldrich.com |

| InChI Key | VHHKZASLPJMWJI-UHFFFAOYSA-N alfa-chemistry.com |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 141.14 g/mol alfa-chemistry.com |

| Appearance | Liquid, Semi-Solid, or Solid sigmaaldrich.com |

| Boiling Point | 189.2°C at 760 mmHg echemi.com |

| Density | ~1.177 g/cm³ guidechem.com |

| pKa | 3.15±0.10 (Predicted) guidechem.com |

| Flash Point | 68.2°C echemi.com |

| Storage Temperature | 2-8 °C, under inert gas sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHKZASLPJMWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332620 | |

| Record name | 2-fluoro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-61-7 | |

| Record name | 2-fluoro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Methoxyaniline

Established Synthetic Routes and Reaction Mechanisms

Established synthetic routes to 2-Fluoro-6-methoxyaniline often involve multi-step processes that leverage readily available starting materials. These methods are characterized by well-understood reaction mechanisms and have been refined over time to improve yields and purity.

Multi-Step Synthesis from Readily Available Precursors

A common and practical approach to the synthesis of this compound involves a multi-step sequence starting from simple, commercially available precursors. A representative synthetic pathway is outlined below:

Table 1: Multi-Step Synthesis of this compound

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 2-Fluorophenol | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Fluoro-6-nitrophenol |

| 2 | Methylation | 2-Fluoro-6-nitrophenol | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., K₂CO₃) | 2-Fluoro-6-nitroanisole |

| 3 | Reduction | 2-Fluoro-6-nitroanisole | Reducing agent (e.g., H₂/Pd-C, SnCl₂/HCl) | This compound |

The initial step involves the electrophilic nitration of 2-fluorophenol. The directing effects of the hydroxyl and fluoro groups guide the incoming nitro group to the ortho and para positions. The formation of the desired 2-fluoro-6-nitrophenol is favored due to the electronic properties of the substituents.

The subsequent step is the methylation of the phenolic hydroxyl group of 2-fluoro-6-nitrophenol to yield 2-fluoro-6-nitroanisole. This is typically achieved through a Williamson ether synthesis, where a methylating agent reacts with the phenoxide ion generated in the presence of a base.

The final step is the reduction of the nitro group of 2-fluoro-6-nitroanisole to an amine, affording the target compound, this compound. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a highly efficient method, reportedly providing yields as high as 85%.

Strategies for Regioselective Functionalization

Regioselectivity is a critical aspect of the synthesis of this compound, particularly during the introduction of substituents onto the aromatic ring. The directing effects of the fluorine and methoxy (B1213986) groups play a pivotal role in determining the position of incoming electrophiles or nucleophiles.

In the context of the multi-step synthesis described above, the regioselectivity of the initial nitration of 2-fluorophenol is governed by the ortho,para-directing nature of both the hydroxyl and fluoro substituents. The formation of the 6-nitro isomer is a result of the interplay of these directing effects.

Alternative strategies for regioselective synthesis could involve nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted precursors. For instance, the reaction of 1,3-difluoro-2-nitrobenzene with sodium methoxide can lead to the regioselective displacement of one of the fluorine atoms to introduce the methoxy group, yielding 2-fluoro-6-nitroanisole. The position of the nitro group strongly influences the reactivity of the fluorine atoms, favoring substitution at the ortho and para positions.

Catalyst Systems in Traditional Synthesis

Catalysis plays a vital role in several steps of the traditional synthesis of this compound. The most significant application of catalysis is in the reduction of the nitro intermediate.

Table 2: Common Catalyst Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Key Advantages |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol, Methanol | High efficiency, clean reaction, high yield sigmaaldrich.com |

| Raney Nickel | Hydrogen (H₂), Hydrazine | Ethanol | Cost-effective, widely used in industry |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol | Stoichiometric reagent, effective for small-scale synthesis |

| Iron (Fe) | Acetic Acid, HCl | Water, Ethanol | Inexpensive, historically significant |

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitroarenes to anilines. The reaction proceeds with high chemoselectivity, leaving other functional groups intact under mild conditions. Raney nickel is another common hydrogenation catalyst that offers a cost-effective alternative. Metal-acid systems, such as tin(II) chloride in hydrochloric acid or iron in acetic acid, are also established methods for nitro group reduction, particularly in laboratory settings.

Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These novel approaches aim to reduce waste, improve safety, and enhance scalability.

Continuous Flow Processes for Scalable Production

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals like this compound. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, scalable production.

The reduction of nitroaromatics, a key step in the synthesis of this compound, is particularly well-suited for continuous flow systems. The use of packed-bed reactors containing a solid-supported catalyst, such as Pd/C, allows for the continuous conversion of the nitro intermediate to the desired aniline (B41778) with high efficiency and throughput. This approach can significantly reduce reaction times and improve process control compared to batch hydrogenation.

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, represents a powerful and versatile method for the formation of carbon-nitrogen bonds. This technique could be applied to the synthesis of this compound from a suitably functionalized precursor, such as 2-bromo-6-fluoroanisole or 1-bromo-2-fluoro-6-methoxybenzene.

The reaction involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance. While a direct application of this method to the synthesis of this compound is not extensively reported, the general principles of palladium-catalyzed amination suggest it as a viable and modern alternative to traditional methods. This approach could offer a more direct route to the final product, potentially reducing the number of synthetic steps.

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a primary method for introducing a fluorine atom onto an electron-rich substrate, such as an aromatic ring. This process involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source to create an organofluorine compound. wikipedia.org Historically, elemental fluorine was used, but its hazardous nature has led to the development of safer, more manageable reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgdaneshyari.com These N-F reagents are now considered the most economical, stable, and safe electrophilic fluorinating agents. wikipedia.org

The synthesis of this compound via this methodology would typically involve the direct fluorination of 2-methoxyaniline. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations. wikipedia.orgmdpi.com The reaction mechanism, while still a subject of some debate, is generally considered to proceed via an S_N2 or a single-electron transfer (SET) process. wikipedia.org Despite the effectiveness of these reagents, a significant consideration for industrial applications is their cost. For large-scale synthesis, the expense of reagents like Selectfluor can be a major drawback, prompting research into more cost-effective routes. thieme-connect.com

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of a wide range of nucleophiles, including enolates, enol ethers, and aromatic compounds. mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, aromatics, and for enantioselective fluorinations. wikipedia.orgmdpi.com |

Purification and Isolation Techniques in Synthetic Procedures

The isolation and purification of the final product are critical steps to ensure the desired compound is obtained with high purity. For fluoroanilines like this compound, a common workup procedure involves several conventional laboratory techniques. google.comgoogle.com After the reaction is complete, the mixture is typically processed to separate the organic product from the inorganic salts, catalysts, and any remaining starting materials.

A standard isolation sequence often begins with making the aqueous layer of the reaction mixture alkaline. google.com This step converts any protonated aniline salt back into its free base form, which is more soluble in organic solvents. The liberated aniline is then extracted from the aqueous phase using a water-immiscible organic solvent, such as diethyl ether. google.comgoogle.com The combined organic extracts are subsequently dried over an anhydrous agent like magnesium sulfate (MgSO₄) to remove residual water, filtered, and concentrated under reduced pressure to yield the crude product. orgsyn.org Final purification is typically achieved through methods such as distillation, recrystallization, or fractional crystallization to separate the target compound from any remaining impurities. google.comgoogle.comorgsyn.org

Table 3: Common Purification and Isolation Techniques

| Technique | Purpose | Description |

|---|---|---|

| Solvent Extraction | Isolate the product from the aqueous reaction mixture. | Utilizes a water-immiscible organic solvent to selectively dissolve the desired compound. google.com |

| Filtration | Separate solids from liquids. | Can be used to remove catalysts or precipitated byproducts. Filtration through Celite can help remove fine copper salts. orgsyn.org |

| Distillation | Purify liquid products based on boiling point differences. | Often used as the final step to obtain a pure liquid aniline derivative. google.com |

Chemical Reactivity and Transformation of 2 Fluoro 6 Methoxyaniline

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the amino and methoxy (B1213986) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. The fluorine atom, while electronegative and deactivating through induction, also directs incoming electrophiles to the ortho and para positions via resonance. The combined effect of these groups makes the aromatic ring of 2-Fluoro-6-methoxyaniline highly nucleophilic, though the substitution pattern is controlled by the steric hindrance and directing power of the existing substituents. The primary positions for electrophilic attack are C3, C4, and C5, with the C4 (para to the amino group) and C5 (para to the fluorine) positions being electronically favored.

Halogenation Studies and Regioselectivity

Direct halogenation of anilines can be challenging due to the high reactivity of the ring and potential oxidation. Furthermore, achieving high regioselectivity in polysubstituted systems like this compound requires careful control of reaction conditions. While specific halogenation studies on this compound are not extensively detailed in the cited literature, the synthesis of related compounds, such as 2-bromo-6-fluoroaniline, provides insight into the regiochemical challenges.

Direct bromination of o-fluoroaniline, for example, can lead to a mixture of ortho and para products with low yield and difficult purification. google.com To overcome these selectivity issues, a common strategy involves protecting the highly activating amino group as an amide (e.g., acetamide). This moderates its activating effect and provides steric bulk to direct the incoming electrophile. A multi-step synthesis for 2-bromo-6-fluoroaniline has been reported that involves: google.com

Protection of the amino group of o-fluoroaniline.

Sulfonylation and amidation/esterification.

Bromination of the resulting intermediate.

Deprotection to yield the target molecule.

Another patented method to control the regioselectivity of bromination on 2-fluoroaniline involves sulfonation to block a reactive site, followed by bromination, and subsequent desulfonation. wipo.int This highlights that achieving specific halogenation patterns on such electron-rich anilines often requires multi-step, directed synthesis strategies rather than direct electrophilic addition.

Table 1: Synthetic Strategies for Regioselective Halogenation of Substituted Anilines

| Starting Material | Target Compound | Strategy | Key Steps | Reference |

|---|---|---|---|---|

| o-Fluoroaniline | 2-Bromo-6-fluoroaniline | Amino Group Protection & Directed Bromination | 1. Acetyl chloride protection 2. Sulfonylation 3. Bromination 4. Deprotection | google.com |

| 2-Fluoroaniline | 2-Bromo-6-fluoroaniline | Use of Blocking Group | 1. Sulfonation 2. Bromination with HBr/H₂O₂ 3. Desulfonation in anisole | wipo.int |

Nitration Reactions and Control of Isomer Formation

Nitration of highly activated aromatic rings like anilines is often complicated by the harsh, acidic conditions which can protonate and deactivate the amino group, leading to meta-directing effects and potential oxidation, resulting in complex product mixtures. A successful strategy to control the formation of isomers involves the initial protection of the amino group, typically through acylation.

A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a regioisomer of a nitrated this compound derivative, illustrates this principle effectively. google.com The synthesis involves:

Protection: The starting material, 4-fluoro-2-methoxyaniline, is treated with a protecting group to form an N-protected intermediate.

Nitration: The protected compound is then nitrated using a nitrating agent (e.g., nitric acid in the presence of sulfuric acid). The bulky protecting group helps direct the nitro group to a specific position.

Deprotection: The protecting group is removed under acidic, basic, or reducing conditions to yield the final, selectively nitrated product. google.com

This method ensures that the nitration occurs at the desired position (in this case, ortho to the methoxy group and para to the protected amino group) and avoids the side reactions associated with direct nitration of a free aniline (B41778). google.com

Sulfonylation and Amidification Reactions

The amino group of this compound is nucleophilic and readily participates in reactions with acylating and sulfonylating agents. These reactions are fundamental for protecting the amino group, as discussed in the halogenation and nitration sections, and for synthesizing sulfonamides, which are an important class of compounds.

The reaction of an aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine or triethylamine) yields a sulfonamide. Similarly, reaction with an acyl chloride (like acetyl chloride) or an acid anhydride yields an amide. These reactions transform the basic amino group into a neutral, less activating amide or sulfonamide group. This decreased nucleophilicity of the amino group is influenced by the electron-withdrawing nature of the adjacent fluorine atom. mdpi.com

Studies on the reactivity of amino groups in other aromatic systems have shown that their nucleophilicity is highly dependent on their electronic environment. For instance, the displacement of electron density from the amino group towards the aromatic ring can weaken its nucleophilic properties. lpnu.ua In this compound, the activating methoxy group enhances the ring's electron density, but the inductive effect of the ortho-fluorine atom can slightly reduce the nucleophilicity of the amino group itself.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions are typically challenging on electron-rich benzene rings. However, the presence of a good leaving group (like fluorine) and the ability to stabilize a negative charge in an intermediate can facilitate this reaction.

Reactions Involving the Fluorine Atom

The fluorine atom in this compound can potentially act as a leaving group in SNAr reactions. For an SNAr reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the intermediate Meisenheimer complex.

In this compound, the ring is substituted with electron-donating amino and methoxy groups, which destabilize the negative charge required for the SNAr mechanism. Therefore, displacement of the fluorine atom by a nucleophile is generally unfavorable under standard SNAr conditions. However, such substitutions are common on electron-deficient systems like 2-fluoroheteroarenes (e.g., 2-fluoropyridines), where the ring nitrogen atom acts as an electron sink, facilitating the reaction. nih.gov Research on 6,7-difluoroquinoxalines has also shown that fluorine atoms on an electron-deficient aromatic system can be displaced by various nucleophiles. researchgate.net For this compound to undergo substitution at the fluorine position, a different mechanism, such as one involving organometallic intermediates, would likely be required.

Reactivity of the Amino Group

The amino group itself can be the site of various nucleophilic reactions. Beyond the acylation and sulfonylation reactions mentioned earlier, the amino group can undergo:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer or related reactions.

The nucleophilicity of the amino group in this compound is modulated by the electronic effects of the other substituents. The methoxy group at the ortho position increases electron density on the ring, which indirectly supports the nucleophilicity of the amine. Conversely, the ortho-fluorine atom has an electron-withdrawing inductive effect, which can decrease the basicity and nucleophilicity of the nearby amino group. mdpi.com This balance of activating and deactivating effects determines the precise reactivity of the amino functional group.

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions as an electrophilic partner, it must first be converted into a derivative, typically by introducing a halide (e.g., Br, I) or a triflate group onto the aromatic ring, most commonly at the positions para or ortho to the amino group.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. libretexts.org While direct C-H activation is an emerging field, the conventional approach involves a halogenated derivative of this compound. For instance, a bromo-substituted derivative of this compound can serve as a substrate for coupling with various aryl, heteroaryl, or vinyl boronic acids or esters.

The reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov Research on unprotected ortho-bromoanilines has demonstrated that these substrates can be effectively coupled under specific conditions, overcoming the challenge of potential catalyst inhibition by the free amine. nih.govrsc.org The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Parameter | Typical Conditions for Unprotected Anilines | Purpose |

| Palladium Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂, CataCXium A Pd G3 | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | Phosphine-based (e.g., SPhos, XPhos) or Palladacycle | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. |

| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron species in the transmetalation step. |

| Solvent | Dioxane/H₂O, 2-MeTHF, Toluene | Solubilizes reactants and facilitates the reaction. Aqueous conditions are often beneficial. |

| Boron Reagent | Arylboronic acid, Arylboronic ester (e.g., pinacol ester) | The source of the carbon nucleophile. |

This table presents generalized conditions for Suzuki-Miyaura couplings involving ortho-substituted anilines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advancement over classical methods. wikipedia.orgrug.nl This reaction enables the coupling of an aryl halide or triflate with a primary or secondary amine. rsc.org In this context, a halogenated derivative of this compound can be coupled with a wide array of amines to produce complex diaryl or alkyl-aryl amines.

The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. rug.nl Ligands such as BrettPhos and RuPhos have enabled the coupling of a vast range of substrates, including functionalized and heteroaromatic partners, often with low catalyst loadings and under relatively mild conditions. rsc.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond. wikipedia.org

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BrettPhos, RuPhos, XPhos | Key to catalyst stability and reactivity; determines substrate scope. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates the formation of the palladium amide intermediate. |

| Amine Partner | Primary amines, secondary amines, anilines, amides | The nitrogen nucleophile for the C-N bond formation. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

This table summarizes common components used in Buchwald-Hartwig amination strategies.

Beyond the Suzuki and Buchwald-Hartwig reactions, this compound derivatives can potentially participate in other metal-catalyzed transformations. A significant area of modern research is the activation of traditionally unreactive C-F bonds. Nickel-catalyzed cross-coupling reactions have shown promise for the defluorinative arylation of fluoroaromatic compounds. nih.govbeilstein-journals.org For example, studies on 2-fluorobenzofurans have demonstrated that a Ni(0) catalyst can activate the C-F bond, allowing for coupling with arylboronic acids. nih.govresearchgate.net This type of methodology could potentially be applied to this compound, offering a direct route to functionalization without prior halogenation.

Other potential cross-coupling reactions include:

Stille Coupling: Involving the reaction of an organotin reagent with an organohalide, catalyzed by palladium.

Hiyama Coupling: Utilizes an organosilicon compound as the nucleophilic partner.

Reductive Coupling: Nickel can catalyze the cross-electrophile coupling of two different organohalides, offering an alternative pathway that does not involve organometallic nucleophiles. rsc.org

These advanced methods expand the synthetic toolbox for modifying complex aniline derivatives.

Cyclization and Heterocycle Formation

The aniline moiety is a classic building block for the synthesis of nitrogen-containing heterocycles. This compound serves as a precursor for various fused ring systems, with the substituents on the ring influencing the regioselectivity of the cyclization step.

Quinolines are a vital class of heterocycles found in numerous natural products and pharmaceuticals. pharmaguideline.com Several classic named reactions can be employed to construct the quinoline (B57606) scaffold from aniline precursors.

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions (e.g., sulfuric acid or polyphosphoric acid). wikipedia.orgiipseries.org The reaction of this compound with a β-diketone like acetylacetone would first form an enamine intermediate, which then undergoes acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to yield a substituted quinoline. nih.gov The fluorine and methoxy groups would direct the cyclization to the C-6 position of the aniline ring.

Skraup Synthesis: The Skraup synthesis produces quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.org Glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring system. orgsyn.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions to form substituted quinolines. nih.gov

| Named Reaction | Reactants with this compound | Product Type |

| Combes Synthesis | β-Diketone (e.g., Acetylacetone), Acid Catalyst | 2,4-Substituted Quinoline |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Substituted Quinoline |

| Doebner-von Miller | α,β-Unsaturated Aldehyde or Ketone, Acid | Substituted Quinoline |

This table outlines key named reactions for synthesizing quinolines from an aniline precursor.

The amino group of this compound is a key functional handle for building other heterocyclic rings.

Benzothiazole Formation: Benzothiazoles are important pharmacophores. A common synthetic route involves the condensation of a 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or nitriles. ekb.egmdpi.com To utilize this compound for this purpose, it would first need to be converted into the corresponding 2-amino-3-fluoro-5-methoxythiophenol. This intermediate could then undergo cyclocondensation to form the desired substituted benzothiazole ring.

Pyrazole Ring Formation: Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms. mdpi.com A standard synthesis, the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov this compound can be converted into the corresponding hydrazine derivative (2-fluoro-6-methoxyphenylhydrazine) via diazotization of the amine to form a diazonium salt, followed by reduction. This hydrazine can then be reacted with a β-diketone or β-ketoester to construct the pyrazole ring. nih.gov The incorporation of fluorine into pyrazole rings is of significant interest in medicinal chemistry. researchgate.net

Pyridopyrimidinone Systems

The synthesis of pyridopyrimidinone scaffolds, which are important structural motifs in medicinal chemistry, can be accomplished through the cyclocondensation of aniline derivatives with substituted malonates. In a representative transformation, this compound can serve as the key aniline precursor. The reaction with diethyl malonate or its derivatives typically proceeds at elevated temperatures and may be facilitated by a basic catalyst.

A plausible synthetic pathway is outlined below:

Step 1: Nucleophilic acyl substitution of this compound with diethyl malonate to form an intermediate amide.

Step 2: Intramolecular cyclization of the amide intermediate, where the aniline ring attacks the remaining ester carbonyl.

Step 3: Dehydration to form the aromatic pyridopyrimidinone ring system.

This type of reaction provides a direct route to highly substituted pyridopyrimidinones, incorporating the specific fluorine and methoxy substitution pattern from the starting aniline.

Synthesis of Purine Derivatives

This compound is a valuable nucleophile in the synthesis of substituted purine derivatives. Its utility is demonstrated in the preparation of 2,6-diamino-substituted purines, which are analogs of biologically active molecules like reversine. The synthesis typically starts from a di-substituted purine, such as 2,6-dichloropurine, and proceeds via two sequential selective nucleophilic aromatic substitution (SNAr) reactions.

The C-6 position of the purine ring is significantly more reactive towards nucleophilic attack than the C-2 position. This difference in reactivity allows for a controlled, stepwise introduction of different amino substituents. In a typical sequence, a primary amine is first introduced at the C-6 position. Subsequently, this compound is introduced at the C-2 position by heating the reactants in a suitable solvent like n-butanol, often with a catalytic amount of acid.

The reaction of various 6-substituted-2-chloropurines with this compound (referred to as m-fluoro-o-anisidine in some literature) affords the desired 2-(2-fluoro-6-methoxyphenylamino)-substituted purine derivatives in yields ranging from fair to excellent.

| Starting Material (6-Substituted-2-chloropurine) | Yield of 2-(2-fluoro-6-methoxyphenylamino) Product (%) |

|---|---|

| 6-(2-hydroxyethylamino)-2-chloropurine | 72% |

| 6-(3-hydroxypropylamino)-2-chloropurine | 81% |

| 6-(4-aminobenzylamino)-2-chloropurine | 65% |

| 6-(morpholin-4-yl)-2-chloropurine | 78% |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound and its precursors are fundamental to its synthesis and reactivity.

Reduction Chemistry: The most common synthesis of this compound involves the reduction of its corresponding nitro precursor, 1-fluoro-3-methoxy-2-nitrobenzene. This transformation is a standard reaction in organic chemistry for the preparation of aromatic amines. A variety of reducing agents and conditions can be employed for this purpose. Catalytic hydrogenation is a widely used method, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this reduction include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel

The reduction can also be achieved using metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. rsc.org These methods are often robust and provide high yields of the desired aniline. The reduction of the nitro group is a six-electron process that proceeds through nitroso and hydroxylamino intermediates to ultimately form the amino group.

Oxidation Chemistry: The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of fluoroanilines, including those with substitution patterns similar to this compound, has been studied. Using an oxidizing agent like potassium ferricyanide in the presence of a base, the major products are typically fluoroazobenzenes, formed via the coupling of intermediate radicals. researchgate.net

For 2-fluoro-substituted anilines, in addition to azobenzenes, the formation of heterocyclic fluorophenazines in low to moderate yields has been observed. researchgate.net The mechanism likely involves the initial oxidation of the aniline to a radical cation, which can then dimerize or undergo further reactions. Electrochemical oxidation provides an alternative method for the controlled oxidation of anilines, which can proceed via single-electron transfer to form radical cations that subsequently react. mdpi.comnih.gov

Rearrangement Reactions and Mechanistic Investigations

While specific documented rearrangement reactions starting directly from this compound are not extensively reported, its structure lends itself to participation in several classical organic rearrangements if appropriately derivatized.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A hypothetical substrate for this rearrangement could be 2-(2-fluoro-6-methoxyphenyl)acetamide. Treatment of this amide with an oxidant like bromine in sodium hydroxide solution would initiate the rearrangement. The mechanism involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The aryl group (2-fluoro-6-methoxyphenyl) migrates from the carbonyl carbon to the nitrogen atom. Subsequent hydrolysis of the isocyanate intermediate would yield this compound and carbon dioxide.

Beckmann Rearrangement: The Beckmann rearrangement is the transformation of an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org An oxime derived from a ketone, for example, 1-(2-fluoro-6-methoxyphenyl)ethan-1-one oxime, could undergo this rearrangement. The reaction is catalyzed by acids (e.g., sulfuric acid, polyphosphoric acid) which protonate the oxime hydroxyl group, converting it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group. The migration of the 2-fluoro-6-methoxyphenyl group would lead to the formation of N-(2-fluoro-6-methoxyphenyl)acetamide. The reaction proceeds through a nitrilium ion intermediate which is subsequently attacked by water. organic-chemistry.orgaudreyli.com

Mechanistic Investigations: Mechanistic studies on reactions involving substituted anilines often point to the role of the aniline nitrogen in stabilizing intermediates. In photoinduced reactions, for instance, anilines can form an electron-donor-acceptor (EDA) complex with a reaction partner. nih.gov Upon photoirradiation, a single electron transfer (SET) event can occur, generating the aniline radical cation. nih.govacs.org This radical cation is a key intermediate that can undergo various subsequent reactions, such as addition to radical species or collapse with other intermediates. The electronic properties of the substituents—the electron-withdrawing fluorine and electron-donating methoxy group—on the aromatic ring of this compound would play a crucial role in modulating the stability and reactivity of such radical cation intermediates.

Spectroscopic and Analytical Characterization for Research

Advanced NMR Spectroscopy Applications (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Fluoro-6-methoxyaniline, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Experimental data for this compound in deuterated chloroform (CDCl₃) shows characteristic signals for the amine, methoxy (B1213986), and aromatic protons. chemicalbook.com A broad singlet for the amine (-NH₂) protons typically appears around 3.75 ppm, while the methoxy (-OCH₃) protons present as a sharp singlet at approximately 3.86 ppm. chemicalbook.com The three aromatic protons on the benzene ring resonate in a complex multiplet pattern between 6.58 and 6.71 ppm, with their specific shifts and couplings influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the fluorine atom. chemicalbook.com

¹³C NMR: While specific experimental data for this compound is not widely published, the chemical shifts can be predicted based on the analysis of substituted anilines. The carbon atoms attached to the electronegative fluorine, oxygen, and nitrogen atoms would exhibit the most significant shifts. The carbon bearing the fluorine (C-2) would show a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon attached to the methoxy group (C-6) and the amino group (C-1) would also be significantly deshielded. The remaining aromatic carbons (C-3, C-4, C-5) would appear at chemical shifts influenced by the combined electronic effects of the substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an invaluable tool. The fluorine-19 nucleus is highly sensitive, and its chemical shifts are spread over a wide range, making it an excellent probe for the local electronic environment. For this compound, a single resonance is expected. Its chemical shift would be indicative of the fluorine being attached to an aromatic ring, influenced by the ortho-amino and ortho-methoxy groups. Furthermore, the signal would likely appear as a multiplet due to coupling with the nearby aromatic protons (typically ³JH-F and ⁴JH-F).

Table 1: Summary of Expected NMR Data for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | Amine (-NH₂) | ~3.75 | Broad Singlet | Exchangeable with D₂O. |

| ¹H | Methoxy (-OCH₃) | ~3.86 | Singlet | Integrates to 3 protons. |

| ¹H | Aromatic (Ar-H) | 6.58 - 6.71 | Multiplet | Complex pattern due to H-H and H-F coupling. |

| ¹³C | C-F | Downfield | Doublet | Large ¹JC-F coupling. |

| ¹³C | C-O | Downfield | Singlet | |

| ¹³C | C-N | Downfield | Singlet | |

| ¹³C | Ar-C | 100-150 | Varies | Shifts depend on substituent effects. |

| ¹⁹F | Ar-F | Varies | Multiplet | Coupled to adjacent protons. |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is essential for determining the molecular weight of this compound and for identifying it as a product in reaction mixtures. The nominal molecular weight of the compound is 141.14 g/mol . scbt.com

Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 142. chemicalbook.com This peak is fundamental for confirming the successful synthesis of the target molecule.

Under harder ionization conditions, such as Electron Ionization (EI), predictable fragmentation patterns emerge based on the molecule's structure. The molecular ion (M⁺˙) at m/z 141 would be expected. Key fragmentation pathways for anilines and anisoles include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 126.

Loss of neutral molecules: Elimination of formaldehyde (CH₂O) from the molecular ion is a common pathway for methoxy-substituted aromatics.

Cleavage of the methoxy group: Loss of a methoxy radical (•OCH₃) would result in an ion at m/z 110.

Loss of HF: Fluorinated aromatic compounds can lose a neutral hydrogen fluoride molecule, which would produce a peak at m/z 121.

These fragmentation patterns provide structural confirmation and can be used to distinguish this compound from its isomers.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Proposed Identity |

| 142 | [C₇H₉FNO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 141 | [C₇H₈FNO]⁺˙ | Molecular Ion [M]⁺˙ |

| 126 | [C₆H₅FNO]⁺˙ | [M - CH₃]⁺˙ |

| 121 | [C₇H₆NO]⁺˙ | [M - HF]⁺˙ |

| 110 | [C₇H₇F]⁺˙ | [M - OCH₃]⁺˙ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Although a specific, fully assigned spectrum for this compound is not publicly available, the expected absorption bands can be inferred from the known frequencies of its constituent functional groups:

N-H Stretching: The amine group will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. These bands are often broad.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600-1650 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage will have a strong, characteristic asymmetric C-O-C stretching band around 1200-1275 cm⁻¹ and a symmetric stretch near 1000-1075 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1200-1350 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the substituted benzene ring. Aniline (B41778) and its derivatives typically exhibit two main absorption bands. The presence of the electron-donating -NH₂ and -OCH₃ groups, and the -F atom, will cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted benzene. While specific experimental λmax values for this compound are not readily found in the literature, the primary absorption bands are expected to be in the ultraviolet region, likely below 300 nm.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group. As of now, the single-crystal X-ray structure of this compound does not appear to be publicly available in crystallographic databases.

Chromatographic Techniques (HPLC, GC) for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): Several commercial suppliers indicate that the purity of this compound is verified by HPLC. bldpharm.com A reverse-phase HPLC method would be the standard approach. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid additive. The compound's retention time would be characteristic under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC): Given its volatility, this compound is also amenable to analysis by Gas Chromatography. GC, often coupled with a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (GC-MS) for identification, can effectively separate the compound from starting materials, byproducts, and solvents. The choice of a suitable capillary column (e.g., a nonpolar or medium-polarity stationary phase) and an appropriate temperature program would be critical for achieving good separation and sharp peaks.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-fluoro-6-methoxyaniline, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict a range of molecular properties.

These calculations can determine key reactivity descriptors that provide insight into the chemical behavior of the molecule. These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Molecular Properties and Reactivity Descriptors from DFT:

| Property | Description | Relevance to this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. The amino and methoxy (B1213986) groups are expected to influence this property significantly. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. The fluorine atom and the aromatic ring are key areas of interest. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | A smaller energy gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule (I ≈ -EHOMO). | Quantifies the molecule's tendency to become a cation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule (A ≈ -ELUMO). | Quantifies the molecule's tendency to become an anion. |

| Global Hardness (η) | Resistance to change in electron distribution (η = (I - A) / 2). | A larger value indicates greater stability and lower reactivity. |

| Global Softness (S) | The reciprocal of global hardness (S = 1 / η). | A larger value indicates higher reactivity. |

| Electronegativity (χ) | The power of an atom or group to attract electrons (χ = (I + A) / 2). | Provides a measure of the overall electron-attracting capability. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). | Indicates the propensity of the molecule to act as an electrophile. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

These DFT-derived parameters would provide a comprehensive understanding of the reactivity and kinetic stability of this compound, guiding synthetic applications and further research.

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, including both DFT and ab initio methods, are essential for a detailed analysis of the electronic structure and for mapping potential reaction pathways. For this compound, these methods can elucidate the influence of the fluoro and methoxy substituents on the aniline (B41778) scaffold.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions. By examining the delocalization of electron density between filled and vacant orbitals, NBO analysis can quantify the stabilizing interactions arising from the substituents.

Furthermore, these calculations can be used to model reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing theoretical validation for proposed reaction pathways, such as electrophilic aromatic substitution or reactions involving the amino group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not documented, this technique could be applied to understand its behavior in different environments, such as in solution or at an interface.

An MD simulation would involve:

System Setup: Placing one or more this compound molecules in a simulation box, often with a solvent like water.

Force Field Application: Assigning a force field that defines the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory could reveal information about conformational changes, intermolecular interactions (e.g., hydrogen bonding with the solvent), and transport properties like diffusion coefficients.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular structure) to the activity.

For this compound, a QSAR study would require a dataset of structurally related aniline derivatives with measured biological activity (e.g., enzyme inhibition, receptor binding affinity). Although no specific QSAR models for this compound are published, a hypothetical study would involve:

Data Collection: Assembling a set of aniline derivatives with known activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such a model could then be used to predict the activity of this compound and guide the design of new, more potent analogues.

Applications and Advanced Materials Research

Role as a Key Intermediate in Medicinal Chemistry

2-Fluoro-6-methoxyaniline serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, while the methoxy (B1213986) and amine groups provide reactive sites for further chemical transformations.

In the broader context of drug discovery, this compound and its derivatives are considered important intermediates. The strategic placement of the fluorine and methoxy groups can influence the conformation of molecules, which is a critical factor in designing drugs that fit precisely into the binding sites of biological targets. Research on structurally similar compounds, such as 2-bromo-6-fluoroaniline, highlights the importance of the 2,6-disubstituted aniline (B41778) scaffold in the synthesis of pharmaceutical agents, including antiviral medications. This underscores the potential of this compound in the development of new therapeutic agents.

The following table provides an overview of how similar aniline derivatives are utilized in medicinal chemistry, suggesting the potential applications for this compound.

| Aniline Derivative | Therapeutic Area of Synthesized Compounds |

| 3-Fluoro-4-methoxyaniline | Kinase inhibitors (e.g., quinoline (B57606) derivatives) |

| 2-Bromo-6-fluoroaniline | Antiviral agents |

| 2-Fluoro-5-nitroaniline | Protein kinase inhibitors (CSNK2A) nih.gov |

| 2-Methoxy-5-nitroaniline | Protein kinase inhibitors (CSNK2A) nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The introduction of fluorine into pharmacophores is a widely used strategy in medicinal chemistry to modulate a drug's properties. This compound is a precursor for the synthesis of various fluorinated heterocyclic compounds, which are common pharmacophores. For example, the synthesis of fluorinated quinolines and pyridopyrimidinones can be achieved using fluorinated building blocks. researchgate.net While the direct use of this compound in these specific syntheses is not explicitly detailed, its structure is well-suited for such chemical transformations.

Applications in Agrochemical Synthesis

The principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals, such as herbicides, fungicides, and insecticides. The presence of fluorine can lead to increased efficacy, greater stability, and more favorable environmental profiles. Although specific examples of agrochemicals derived directly from this compound are not prominent in the available literature, the broader class of fluorinated anilines is crucial in this industry. The development of novel agrochemicals often involves the screening of libraries of compounds, and derivatives of this compound are likely candidates in such discovery programs.

Advanced Materials Science

The unique electronic properties of this compound also make it a person of interest in the field of materials science, particularly in the synthesis of functional polymers.

Substituted polyanilines are a class of conducting polymers that have been extensively studied for their applications in electronic devices, sensors, and anti-corrosion coatings. The properties of these polymers can be tuned by modifying the substituents on the aniline monomer. While the direct polymerization of this compound is not extensively documented, studies on the polymerization of o-methoxyaniline (o-anisidine) and various fluoroanilines provide insight into its potential. metu.edu.tracs.org

The polymerization of o-methoxyaniline yields a polymer with interesting electrochemical and optical properties. acs.org Separately, the synthesis of poly(fluoroaniline) has been shown to produce polymers with distinct structural and thermal characteristics. metu.edu.tr It is hypothesized that the polymerization of this compound would result in a polymer that combines the properties endowed by both the methoxy and the fluoro substituents. The fluorine atom could enhance the thermal stability and chemical resistance of the resulting polymer, while the methoxy group could influence its solubility and electronic properties. Further research in this area could lead to the development of new materials with tailored functionalities for a range of advanced applications.

Precursor for Optoelectronic Materials

While direct applications of this compound in optoelectronic materials are not extensively documented, the strategic placement of its functional groups suggests its potential as a precursor for organic semiconductors and materials for Organic Light Emitting Diodes (OLEDs). The incorporation of fluorine atoms into conjugated organic materials is a known strategy to modulate their electronic properties. Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection and improve the stability of the material against oxidative degradation.

Research on related fluoro-methoxyaniline isomers, such as 3-fluoro-4-methoxyaniline, has demonstrated their use as precursors in the synthesis of quinoline derivatives. These quinoline-based structures are known to be employed as active pharmaceutical ingredients and dyes, and their electronic properties are of interest in materials science. It is plausible that this compound could be similarly utilized to create novel quinoline-based or other heterocyclic systems with tailored optoelectronic characteristics. The methoxy group, being an electron-donating group, can further influence the electronic properties and solubility of the resulting materials.

The development of organic π-conjugated polymers for optoelectronics often involves the use of monomers with specific electron-donating and electron-withdrawing substituents to tune the band gap and charge transport properties. The unique substitution pattern of this compound makes it a candidate for incorporation into such polymer backbones, potentially leading to materials with desirable characteristics for applications in organic electronics.

Synthesis of Fluorescent Dyes and Probes

The field of fluorescent dyes and probes for biological imaging and sensing relies on the rational design of molecules with specific photophysical properties. illinois.edu While specific fluorescent dyes derived directly from this compound are not widely reported, the principles of fluorophore design suggest its potential as a valuable synthetic intermediate. The aniline moiety is a common component of many fluorescent scaffolds, and the introduction of fluorine and methoxy substituents can be used to fine-tune the spectral properties of a dye.

The fluorine atom can influence the fluorescence quantum yield and photostability of a fluorophore. nih.gov For instance, fluorinated rhodamine dyes have been synthesized to enhance their cell permeability and fluorescence turn-on response upon binding to target proteins. nih.gov The electron-withdrawing nature of fluorine can also be used to modulate the pKa of a dye, making its fluorescence less sensitive to pH changes.

The development of fluorescent probes often involves the coupling of a fluorophore to a recognition motif that selectively binds to a target analyte. The amino group of this compound provides a convenient handle for covalent attachment to other molecules, allowing for its incorporation into more complex probe structures. rsc.org For example, aniline derivatives are used in the synthesis of fluorescent probes for detecting various biological species.

Isomers such as 3-fluoro-p-anisidine are known precursors for quinoline derivatives, which can be employed as dyes. ossila.com This suggests that this compound could similarly be a building block for novel fluorescent heterocyclic compounds. The combination of the methoxy and fluoro substituents offers a route to dyes with potentially unique solvatochromic and photophysical properties. icrc.ac.ir

Table 1: Potential Influence of Substituents on Fluorescent Dye Properties

| Substituent | Potential Effect on Photophysical Properties |

|---|---|

| Fluorine | - Can increase fluorescence quantum yield and photostability. - May lead to a bathochromic (red) or hypsochromic (blue) shift in absorption and emission spectra depending on the fluorophore core. - Can lower the pKa of the dye, reducing pH sensitivity. |

| Methoxy Group | - Acts as an electron-donating group, which can influence the intramolecular charge transfer (ICT) character of the dye. - Can affect the solubility of the dye in different solvents. - May lead to a red shift in the emission spectrum. |

| Aniline Moiety | - Provides a reactive site for conjugation to other molecules. - Is a core component of many classes of fluorescent dyes. |

Catalysis and Ligand Design

In the realm of catalysis, this compound and its derivatives hold potential for the design of novel ligands for transition metal complexes. The nitrogen atom of the aniline can act as a coordinating atom, and the electronic properties of the ligand can be tuned by the fluoro and methoxy substituents.

While direct catalytic applications of this compound are not extensively documented, research on related structures provides insights into its potential. For example, Schiff base ligands, which can be synthesized from anilines, are known to form stable complexes with various transition metals. nih.gov These complexes have shown catalytic activity in a range of reactions, including oxidations. nih.gov A study on a Schiff base ligand derived from a fluorinated benzohydrazide (B10538) (a compound with some structural similarities to a substituted aniline) and its transition metal complexes demonstrated catalytic activity in the oxidation of aniline. nih.gov

The design of ligands for cross-coupling reactions, a cornerstone of modern organic synthesis, often involves the use of substituted anilines. For instance, palladium-catalyzed cross-coupling reactions for the formation of C-N bonds are sensitive to the electronic and steric properties of the ligands on the palladium center. nih.govnih.gov The unique electronic profile of this compound could be exploited in the synthesis of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, potentially leading to catalysts with improved activity or selectivity.

The development of palladium(II) complexes with amino acid-derived ligands has also been explored for oxidative coupling reactions. mdpi.com The ability of the aniline nitrogen to coordinate to a metal center, combined with the electronic influence of the ring substituents, makes this compound an interesting candidate for the development of new ligand scaffolds for a variety of catalytic transformations.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-fluoro-4-methoxyaniline |

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Routes

The creation of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can drastically influence its pharmacological activity. While current syntheses of 2-Fluoro-6-methoxyaniline primarily focus on achiral preparations, a significant future direction lies in the development of asymmetric routes to produce enantiomerically pure derivatives.

Research into the asymmetric synthesis of related fluorinated aromatic compounds provides a roadmap for this endeavor. A promising strategy involves the use of chiral catalysts, such as nickel(II) complexes, which have been successfully employed to synthesize a variety of fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgnih.govchemrxiv.org The application of this methodology could be extended to produce chiral derivatives of this compound. This would likely involve starting with a prochiral precursor and utilizing a chiral ligand-metal complex to induce stereoselectivity.

Another avenue involves enzymatic approaches, which offer high enantioselectivity under mild reaction conditions. the-innovation.org Enzymes like reductases could be engineered to stereoselectively reduce a precursor, installing a chiral center. The development of such methods would open the door to incorporating chiral this compound scaffolds into novel pharmaceuticals where specific stereoisomers are required for optimal efficacy.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Catalyst/Method | Potential Advantages |

|---|---|---|

| Catalytic Asymmetric Synthesis | Chiral Ni(II) complexes | High enantiomeric purity, scalability. chemrxiv.org |

| Biocatalytic Asymmetric Reduction | Engineered reductases | High stereoselectivity, mild conditions, sustainable. the-innovation.org |

Flow Chemistry and Automation in Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com Applying flow chemistry to the synthesis of this compound represents a significant area for future research.

A key synthetic step that could be adapted to a flow process is the reduction of the corresponding nitroaromatic precursor, 1-fluoro-3-methoxy-2-nitrobenzene. Flow hydrogenation using packed-bed reactors with catalysts like palladium on carbon (Pd/C) has been shown to be highly efficient for producing anilines. acs.org This approach allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing risks associated with handling reagents like high-pressure hydrogen gas. nih.govacs.org

Furthermore, integrating automation and in-line analytical techniques can lead to self-optimizing systems. Sensors can monitor reaction progress in real-time, feeding data to an algorithm that adjusts flow rates or temperatures to maintain optimal output. chemai.io This high degree of control can significantly reduce process development time and manufacturing costs for this compound and its derivatives. mdpi.com

Table 2: Comparison of Batch vs. Flow Synthesis for Aniline (B41778) Production

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited | Excellent |

| Safety | Higher risk with hazardous reagents | Improved safety, smaller reaction volumes |

| Scalability | Difficult, often requires re-optimization | Straightforward, "scaling out" |

| Process Control | Limited | Precise control over parameters |

| Reaction Time | Often hours | Seconds to minutes acs.org |

Biocatalysis for Sustainable Synthesis

The chemical industry's increasing focus on sustainability has spurred interest in biocatalysis as a green alternative to traditional synthetic methods. acs.org For the synthesis of this compound, biocatalysis offers a promising avenue for reducing environmental impact.

One of the most promising biocatalytic methods for aniline synthesis is the reduction of nitroaromatic compounds using nitroreductase enzymes. nih.gov These enzymes can operate in aqueous solutions at room temperature and atmospheric pressure, eliminating the need for harsh reagents, heavy metal catalysts, and high energy consumption associated with conventional methods. nih.govacs.org A chemoenzymatic process could be developed where a nitroreductase, potentially coupled with a cofactor recycling system using an enzyme like glucose dehydrogenase, converts 1-fluoro-3-methoxy-2-nitrobenzene to this compound. nih.gov

Immobilizing these enzymes on a solid support allows for their reuse and integration into continuous flow reactors, combining the benefits of biocatalysis and flow chemistry for a highly efficient and sustainable manufacturing process. nih.gov Research in this area would focus on identifying or engineering a nitroreductase with high activity and stability for the specific substrate.

Exploration of Novel Biological Activities

While this compound is primarily used as a synthetic intermediate, its structural motifs—a fluorinated and methoxylated aniline ring—are present in many biologically active molecules. innospk.comnbinno.com A significant future research direction is the systematic exploration of the inherent biological activities of this compound and its derivatives.

The introduction of fluorine and methoxy (B1213986) groups can fine-tune the pharmacological properties of a molecule, enhancing its bioactivity, metabolic stability, or binding affinity to biological targets. innospk.com For instance, related methoxyaniline derivatives have been investigated as inhibitors of enzymes like casein kinase 2 (CSNK2A), which is implicated in viral diseases and cancer. nih.gov Similarly, other substituted anilines form the core of compounds with activities ranging from 5-HT3 receptor antagonism to inhibition of botulinum neurotoxin. nbinno.com

Future research could involve screening this compound and a library of its derivatives against a wide range of biological targets, including kinases, proteases, and receptors. The unique substitution pattern of this compound could lead to novel structure-activity relationships and the discovery of new lead compounds for drug development in areas such as oncology, neuroscience, and infectious diseases. researchgate.netmdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical reactions are planned and optimized. researchgate.netjetir.org These powerful computational tools can be leveraged to accelerate the discovery of new, efficient synthetic routes to this compound.

Table 3: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Algorithms propose synthetic routes by breaking down the target molecule. nih.gov | Faster discovery of novel and efficient synthetic pathways. |

| Reaction Outcome Prediction | Models predict the products and yields of a reaction based on reactants and conditions. jetir.org | Reduced trial-and-error experimentation. |

| Regioselectivity Prediction | Predicts the position of functionalization on an aromatic ring. acs.org | Minimized byproduct formation and improved reaction efficiency. |

| Catalyst Discovery | AI can screen virtual libraries of catalysts to identify optimal candidates. | Accelerated development of new asymmetric and sustainable processes. |

Q & A

Q. What are the key synthetic routes for 2-Fluoro-6-methoxyaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

- Nitration and Fluorination : Starting with 2-nitroaniline, fluorination via diazotization followed by Balz-Schiemann reaction introduces fluorine at the ortho position.

- Methoxylation : Methoxy groups are introduced via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃ in DMF) or Ullmann coupling under copper catalysis .

- Reduction : Final reduction of nitro to amine (e.g., catalytic hydrogenation with Pd/C) yields the target compound.